molecular formula C12H8INO2 B184986 4-Iodo-4'-nitro-1,1'-biphenyl CAS No. 29170-08-9

4-Iodo-4'-nitro-1,1'-biphenyl

Cat. No.: B184986
CAS No.: 29170-08-9
M. Wt: 325.1 g/mol
InChI Key: YEDVRRNLTGKJSW-UHFFFAOYSA-N
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Description

4-Iodo-4’-nitro-1,1’-biphenyl is a chemical compound with the molecular weight of 325.11 . It is slightly pale yellow to yellow in color and is available in the form of a crystal or powder .


Molecular Structure Analysis

The IUPAC name for this compound is 4-iodo-4’-nitro-1,1’-biphenyl . The InChI code for this compound is 1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H .


Physical and Chemical Properties Analysis

4-Iodo-4’-nitro-1,1’-biphenyl is a slightly pale yellow to yellow crystal or powder . It has a molecular weight of 325.11 .

Scientific Research Applications

Crystal Structure Analysis

4-Iodo-4'-nitro-1,1'-biphenyl (INBP) has been a subject of study for its crystal structure. Masciocchi et al. (1998) confirmed the proposed crystal structure of INBP based on experimental diffraction data, providing insights into its crystallinity and material properties (Masciocchi, Sironi, & Bergamo, 1998).

Application in Self-Assembled Monolayers

Lud et al. (2006) explored the use of INBP for forming self-assembled monolayers (SAMs) on ultrananocrystalline diamond (UNCD) thin films. This study highlighted the potential of INBP in creating very stable, homogeneous, and dense monolayers suitable for sensing and molecular electronics applications (Lud et al., 2006).

Polymorphism and Nonlinear Optical Properties

Labat et al. (2010) investigated the polymorphism and polar morphology of INBP, revealing its potential in nonlinear optical applications. Their study indicated that iodo substituents significantly impact the pyroelectric coefficient, hinting at its utility in optical and electronic devices (Labat et al., 2010).

In Crystal Engineering and Material Science

Several studies have utilized INBP in the field of crystal engineering and material science. For example, Garden et al. (2002) demonstrated the interplay of hydrogen bonds and iodo-nitro interactions in creating supramolecular structures (Garden et al., 2002). Roháč et al. (2008) conducted an X-ray crystallographic study of a biphenyl derivative, providing insights into its molecular interactions and potential applications in material science (Roháč, Zeman, & Růžička, 2008).

Sensing Applications

INBP and its derivatives have been explored for sensing applications. Sadowska et al. (2010) synthesized a biphenyl derivative for use as a fluorescent sensor, investigating its photophysical properties in proton-rich environments (Sadowska et al., 2010).

Nonlinear Optics

Muthuraman et al. (2001) studied molecular complexes formed with 4-hydroxy-4'-nitrobiphenyl and its applications in nonlinear optics, highlighting the importance of INBP in the development of materials with quadratic nonlinear optical behavior (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Safety and Hazards

The compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary statements include P261, P305, P338, and P351 .

Mechanism of Action

Target of Action

4-Iodo-4’-nitrobiphenyl, also known as 4-Iodo-4’-nitro-1,1’-biphenyl or 1-(4-iodophenyl)-4-nitrobenzene, is a typical nonlinear optical molecule . It primarily targets the optical properties of materials, altering their behavior in the presence of light.

Mode of Action

The compound interacts with its targets by inducing a change in their optical properties. This is achieved through the presence of polar and parallel iodo···nitro supramolecular synthons, which lead to non-centrosymmetry and measurable Second Harmonic Generation (SHG) activity .

Result of Action

The primary result of the action of 4-Iodo-4’-nitrobiphenyl is the alteration of the optical properties of the target material. This can lead to changes in the material’s behavior in the presence of light, including its refractive index and its ability to generate second harmonics .

Action Environment

The action of 4-Iodo-4’-nitrobiphenyl can be influenced by various environmental factors. For instance, heating the compound in the range of 150 to 180 °C can lead to a change in its polar form . Additionally, the compound’s optical properties can be affected by the intensity and wavelength of the incident light.

Biochemical Analysis

Biochemical Properties

4-Iodo-4’-nitrobiphenyl plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to interact with cytochrome P-450-dependent monooxygenases, which are enzymes involved in the metabolism of xenobiotics and endogenous compounds . The interaction with these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways. Additionally, 4-Iodo-4’-nitrobiphenyl has been studied for its potential to inhibit certain enzymes, thereby affecting metabolic processes.

Cellular Effects

The effects of 4-Iodo-4’-nitrobiphenyl on cellular processes are diverse and significant. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species within cells . These changes can impact cell viability, proliferation, and apoptosis. Furthermore, 4-Iodo-4’-nitrobiphenyl has been shown to modulate the expression of genes related to detoxification and stress response pathways, highlighting its role in cellular adaptation to chemical stress.

Molecular Mechanism

At the molecular level, 4-Iodo-4’-nitrobiphenyl exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes . For example, the interaction of 4-Iodo-4’-nitrobiphenyl with cytochrome P-450 enzymes can inhibit their activity, thereby affecting the metabolism of other compounds. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The effects of 4-Iodo-4’-nitrobiphenyl can vary over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods . The degradation products can have different biological activities, which may influence the overall effects of the compound on cellular function. Long-term exposure to 4-Iodo-4’-nitrobiphenyl in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in metabolic pathways and stress responses.

Dosage Effects in Animal Models

The effects of 4-Iodo-4’-nitrobiphenyl in animal models are dose-dependent. At lower doses, the compound may exhibit minimal toxicity and primarily affect specific biochemical pathways . At higher doses, 4-Iodo-4’-nitrobiphenyl can induce toxic effects, including oxidative stress, cellular damage, and apoptosis. Studies have identified threshold doses beyond which the adverse effects become pronounced, highlighting the importance of dose optimization in experimental settings.

Metabolic Pathways

4-Iodo-4’-nitrobiphenyl is involved in various metabolic pathways, primarily mediated by cytochrome P-450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of reactive intermediates that can participate in further biochemical reactions. The metabolism of 4-Iodo-4’-nitrobiphenyl can also involve conjugation reactions with glutathione and other cofactors, facilitating its excretion from the body. The effects of this compound on metabolic flux and metabolite levels are significant, as they can influence overall cellular metabolism and homeostasis.

Transport and Distribution

The transport and distribution of 4-Iodo-4’-nitrobiphenyl within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of transporters. Once inside the cells, 4-Iodo-4’-nitrobiphenyl can bind to intracellular proteins, affecting its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in detoxification and metabolism, such as the liver and kidneys.

Subcellular Localization

The subcellular localization of 4-Iodo-4’-nitrobiphenyl is influenced by its chemical properties and interactions with cellular components . This compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects. Targeting signals and post-translational modifications may play a role in directing 4-Iodo-4’-nitrobiphenyl to these subcellular locations. The activity and function of the compound can be modulated by its localization, as different cellular compartments provide distinct microenvironments for biochemical reactions.

Properties

IUPAC Name

1-(4-iodophenyl)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8INO2/c13-11-5-1-9(2-6-11)10-3-7-12(8-4-10)14(15)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDVRRNLTGKJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183428
Record name 4-Iodo-4'-nitro-1,1'-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00183428
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29170-08-9
Record name 4-Iodo-4′-nitro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29170-08-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Iodo-4'-nitro-1,1'-biphenyl
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Record name 4-Iodo-4'-nitro-1,1'-biphenyl
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Record name 4-iodo-4'-nitro-1,1'-biphenyl
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes INBP's crystal structure so interesting?

A1: INBP exhibits polymorphism, meaning it can crystallize in different forms. Research has identified three distinct polymorphs: Fdd2, P2/c, and P2. [] The Fdd2 form is particularly intriguing as it demonstrates a polar morphology, with crystals exhibiting a distinct dipole moment. [, ] This polarity arises from the arrangement of iodine and nitro groups within the crystal lattice. [, ] Furthermore, INBP crystals often display a bipolar twin state, where two domains with opposite dipole orientations coexist. [] This complex structure offers potential for applications in areas like nonlinear optics.

Q2: How does the presence of specific chemical groups influence INBP's crystal formation?

A2: The iodine and nitro groups in INBP play a crucial role in dictating its crystal packing and properties. These groups participate in strong intermolecular interactions, specifically halogen bonding (I···O) and nitro-aromatic interactions, which guide the self-assembly of molecules within the crystal lattice. [] These interactions contribute to the formation of specific supramolecular synthons, which are structural units held together by non-covalent forces. These synthons are responsible for INBP's non-centrosymmetry, a key property for second harmonic generation (SHG) activity. []

Q3: Can the orientation of INBP crystals be controlled during growth?

A3: Yes, researchers have successfully demonstrated oriented crystal growth of INBP using self-assembled monolayers (SAMs). [] By employing SAMs with specific terminal groups, the nucleation and growth of INBP crystals can be directed. For instance, SAMs of 4'-nitro-4-mercaptobiphenyl and 4'-iodo-4-mercaptobiphenyl promote needle-like INBP crystals elongated along the crystallographic c-axis. [] This control over crystal orientation is significant for optimizing the material's properties for specific applications.

Q4: Has INBP's potential in terahertz spectroscopy been explored?

A4: Indeed, INBP has been investigated using waveguide terahertz time-domain spectroscopy (THz-TDS). [] This technique, applied to thin polycrystalline films of INBP within a waveguide, revealed previously unseen complexities in its vibrational spectrum at low temperatures. [] The ability to resolve these vibrational transitions with high resolution opens up possibilities for using INBP in terahertz technologies.

Q5: Are there any challenges in determining the exact structure of INBP crystals?

A5: Yes, determining the precise arrangement of molecules within INBP crystals has presented some challenges. Early studies faced difficulties in resolving the crystal structure definitively. [] These challenges stemmed from disorder within the crystals, potentially caused by impurities like 4,4'-dinitrobiphenyl. [] These impurities can disrupt the regular packing of INBP molecules, leading to ambiguity in structural determination.

Q6: How can the absolute orientation of INBP molecules within crystals be determined?

A6: Several techniques have been employed to determine the absolute orientation of INBP molecules within its polar crystals. Anomalous X-ray scattering is one method used to definitively establish the absolute structure. [] Additionally, techniques like scanning pyroelectric microscopy (SPEM) and piezoelectric force microscopy (PFM) provide insights into the polarization direction within INBP crystals, confirming the alignment of molecular dipoles and revealing the bipolar domain structure. []

Q7: Has INBP been used in studying molecular recognition processes?

A7: Yes, INBP has served as a guest molecule in studies exploring molecular recognition during crystal growth. [] Researchers investigated channel-type inclusions of INBP within perhydrotriphenylene (PHTP) crystals. [] Phase-sensitive second harmonic generation microscopy (PH-SHM) revealed that the nitro groups of INBP molecules preferentially orient themselves towards the direction of crystal growth. [] This observation provides valuable insights into the forces governing molecular organization at crystal interfaces.

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